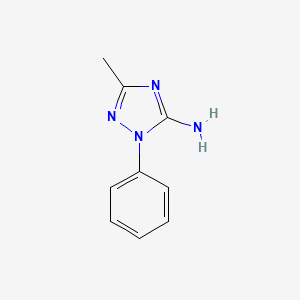

3-methyl-1-phenyl-1H-1,2,4-triazol-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

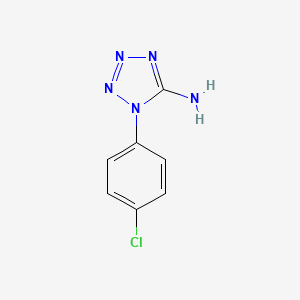

The compound 3-methyl-1-phenyl-1H-1,2,4-triazol-5-amine is a derivative of the 1,2,4-triazole family, which is a class of heterocyclic compounds featuring a five-membered ring containing three nitrogen atoms. This class of compounds is known for its diverse range of biological activities and applications in pharmaceuticals, polymers, and materials. The phenyl group attached to the 1-position and the methyl group at the 3-position are common substituents that can influence the chemical and physical properties of the molecule.

Synthesis Analysis

The synthesis of triazole derivatives often involves the use of intermediates that can undergo further reactions to yield a variety of heterocyclic compounds. For instance, the intermediate 3-amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno[2,3-d]pyrimidine has been used to synthesize triazine derivatives through reactions with hydrazonyl halides and other reagents . Similarly, multicomponent approaches have been employed to synthesize related compounds such as 3-phenyl-1-(6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)-1H-pyrazol-5-amines, showcasing the versatility of triazole chemistry .

Molecular Structure Analysis

The molecular structure of triazole derivatives is often characterized by spectroscopic methods such as NMR and X-ray diffraction. For example, the crystal structure and DFT studies of a related compound, 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine, revealed an intramolecular C–H…N hydrogen bond and a supramolecular chain stabilized by intermolecular hydrogen bonds . These structural features are crucial for understanding the reactivity and interaction of triazole compounds.

Chemical Reactions Analysis

Triazole compounds can participate in various chemical reactions, leading to the formation of diverse heterocyclic structures. For instance, the reaction of 5-guanidino-3-phenyl-1,2,4-triazole with trichloroacetonitrile can yield 7-amino-substituted 1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amines, with the nature of the solvent affecting the chemo- and regioselectivity of the triazine ring closure . Additionally, triazole compounds can undergo photo-induced autorecycling oxidation of amines, as demonstrated by the synthesis of 3-phenylcyclohepta[4,5]pyrrolo[1,2-a]-1,3,5-triazine-2,4(3H)-diones and related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure. The presence of substituents such as phenyl and methyl groups can affect the electron distribution, hydrogen bonding, and overall stability of the molecule. DFT calculations can provide insights into the electronic structure properties, such as charge distribution and reactivity indices, which are important for predicting the biological activity of these compounds . The solvate structures, as seen in the methanol solvate of 7-dimethylamino-2-phenyl-1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amine, also play a role in the crystal packing and stability of the compounds .

Applications De Recherche Scientifique

Crystallography and Molecular Structure

The compound 3-methyl-1-phenyl-1H-1,2,4-triazol-5-amine has been studied for its crystal structure and molecular properties. In a specific study, two tautomers of this compound, namely 3-phenyl-1,2,4-triazol-5-amine and 5-phenyl-1,2,4-triazol-3-amine, were crystallized together. The study highlighted the planarity of the molecule and the dihedral angles formed between the phenyl and the 1,2,4-triazole rings. It was noted that the π-electron delocalization in the 3-phenyl-1,2,4-triazol-5-amine molecule was more extensive than in its 5-phenyl-1,2,4-triazol-3-amine tautomer. This property impacts the molecule’s hydrogen bonding and network formation capabilities (Dolzhenko et al., 2008).

Synthesis and Characterization

The synthesis and characterization of 3-methyl-1H-1,2,4-triazole-5-amine and its derivatives have been explored. One study described the condensation reaction between aminoguanidine bicarbonate and carboxylic acids leading to the formation of various triazole compounds including 3-methyl-1H-1,2,4-triazole-5-amine. These compounds were characterized using infrared and multinuclear NMR spectroscopy, microanalysis, and melting point analysis. Theoretical NMR calculations were also employed to investigate possible tautomeric conformations (Almeida et al., 2022).

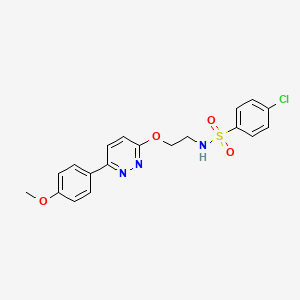

Antimicrobial Applications

Several studies have focused on the antimicrobial properties of this compound derivatives. For instance, some derivatives have shown promising antibacterial effects against both gram-positive (S. aureus) and gram-negative (E. coli) bacteria, as well as antifungal properties. These studies provide insight into the potential use of these compounds in combating various bacterial and fungal pathogens (Beyzaei et al., 2019).

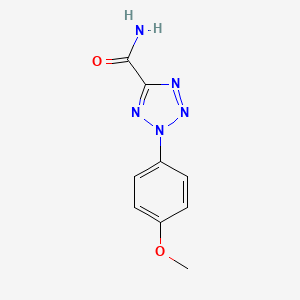

Photophysical Properties

The photophysical properties of this compound and its derivatives have been investigated, revealing potential applications in optical materials. These compounds exhibit fluorescent and aggregation-induced emission (AIE) properties, making them interesting candidates for applications in organic chemistry, medicinal chemistry, and as optical materials (Guo et al., 2021).

Mécanisme D'action

Target of Action

The primary targets of 3-methyl-1-phenyl-1H-1,2,4-triazol-5-amine are likely to be various enzymes and receptors in the biological system . Triazole compounds, including this one, are known for their ability to bind readily in the biological system .

Mode of Action

The nitrogen atoms of the 1,2,4-triazole ring are capable of binding to the iron in the heme moiety of CYP-450 . This interaction can lead to changes in the enzyme’s activity, potentially influencing various biological processes .

Biochemical Pathways

Triazole compounds are known to influence a variety of pathways due to their versatile biological activities . For instance, they may affect protein S-palmitoylation, a process that facilitates the membrane association and proper subcellular localization of proteins .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and the pathways it affects. Given its potential to bind with various enzymes and receptors, it could have a broad range of effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, heat and oxidizing agents are known to be incompatible with certain triazole compounds . Therefore, these factors should be considered when storing and using this compound.

Safety and Hazards

According to the safety data sheet, 3-methyl-1-phenyl-1H-1,2,4-triazol-5-amine is classified as Acute Tox. 4 Oral, indicating that it is harmful if swallowed . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Orientations Futures

The future directions for the research and development of 3-methyl-1-phenyl-1H-1,2,4-triazol-5-amine and similar compounds could involve further exploration of their therapeutic potential. Given their ability to bind to various enzymes and receptors, these compounds could be developed into novel drugs for treating a wide range of diseases .

Propriétés

IUPAC Name |

5-methyl-2-phenyl-1,2,4-triazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c1-7-11-9(10)13(12-7)8-5-3-2-4-6-8/h2-6H,1H3,(H2,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJQUSZYWRCFSBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=N1)N)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

68557-26-6 |

Source

|

| Record name | 3-methyl-1-phenyl-1H-1,2,4-triazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Hydroxy-4-methyl-1-[2-(morpholin-4-yl)ethyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B3008328.png)

![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-sulfamoylphenethyl)propanamide](/img/structure/B3008331.png)

![(2R)-2-[2-(tert-butoxy)-2-oxoethyl]-5,5,5-trifluoropentanoic acid](/img/structure/B3008333.png)

![1-[4-(2-Amino-4,5-dichlorophenyl)piperazin-1-yl]-2-methylpropan-2-ol](/img/structure/B3008334.png)

![(3aS,3bR,6aR,7aS)-2-tert-butyl 6a-methyl octahydro-1H-cyclopenta[1,2-c:3,4-c']dipyrrole-2,6a(3bH)-dicarboxylate](/img/structure/B3008336.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B3008340.png)

![3-(2-chlorophenyl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B3008345.png)

![3-[(3,3,3-trifluoropropoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole](/img/structure/B3008348.png)